Diisohexyl Phthalate: A Technical Guide to its Solubility in Organic Solvents
Diisohexyl Phthalate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisohexyl phthalate (DIHP) is a member of the phthalate ester class of compounds, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[1] Its chemical structure, characterized by a benzene-1,2-dicarboxylate core with two isohexyl ester side chains, imparts a high degree of lipophilicity. This property dictates its solubility profile, favoring miscibility with organic solvents while exhibiting low aqueous solubility.[2] Understanding the solubility of DIHP in various organic solvents is critical for a range of applications, from its use in manufacturing and industrial processes to its extraction and analysis in research and quality control settings. In the pharmaceutical and drug development industries, knowledge of a compound's solubility is fundamental for formulation, purification, and toxicological studies. This guide provides a comprehensive overview of the known solubility of diisohexyl phthalate in organic solvents, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.
Quantitative Solubility Data
The quantitative solubility of diisohexyl phthalate in a broad range of organic solvents is not extensively documented in publicly available literature. However, data is available for select solvents, particularly those used in biological and analytical research. Phthalate esters, as a class, are generally characterized by their high solubility in many common organic solvents and oils.[2]
Below is a summary of the available quantitative and qualitative solubility data for diisohexyl phthalate.
Table 1: Quantitative Solubility of Diisohexyl Phthalate in Selected Solvents
| Solvent/System | Temperature (°C) | Solubility | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL (598.00 mM) | Requires sonication for dissolution.[3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 60 mg/mL (179.4 mM) | Sonication is recommended.[4] |
| 10% DMSO / 90% Corn Oil | Not Specified | 5 mg/mL (14.95 mM) | Clear solution; requires sonication. For in vivo applications. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | 5 mg/mL (14.95 mM) | Clear solution; requires sonication. For in vivo applications. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (7.47 mM) | Clear solution. For in vivo applications. |
Table 2: Qualitative Solubility of Diisohexyl Phthalate in Selected Organic Solvents
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
Experimental Protocols
Accurate determination of solubility is essential for the reliable application and study of diisohexyl phthalate. The following are detailed methodologies for key experiments related to solubility determination.
Protocol 1: Gravimetric Solubility Determination
This protocol outlines a fundamental and widely applicable method for determining the solubility of a non-volatile solute like diisohexyl phthalate in a volatile organic solvent.
Objective: To determine the mass of diisohexyl phthalate that can be dissolved in a specific volume of a given organic solvent at a defined temperature.
Materials:
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Diisohexyl phthalate (analytical grade)
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Selected organic solvent (HPLC grade or equivalent)
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Analytical balance (readable to at least 0.1 mg)
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Temperature-controlled shaker or water bath
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Glass vials with solvent-resistant caps
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Volumetric flasks and pipettes
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Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)
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Evaporating dish or pre-weighed beaker
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Drying oven
Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of diisohexyl phthalate to a glass vial. The excess is crucial to ensure that the solution reaches saturation.
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Accurately pipette a known volume of the organic solvent into the vial.
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Securely cap the vial to prevent solvent evaporation.
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Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
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Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual confirmation of undissolved DIHP at the bottom of the vial indicates saturation.
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Sample Collection and Filtration:
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Allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
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Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature precipitation.
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Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.
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Solvent Evaporation and Mass Determination:
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Place the evaporating dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the diisohexyl phthalate. The oven should be well-ventilated.
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Continue heating until all the solvent has evaporated and a constant weight of the residue is achieved.
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Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.
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Weigh the evaporating dish with the dried diisohexyl phthalate residue on an analytical balance.
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Calculation of Solubility:
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Subtract the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved diisohexyl phthalate.
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Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved DIHP (g) / Volume of solvent used for dissolution (L)
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Protocol 2: Analysis of Diisohexyl Phthalate by Solvent Extraction and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of phthalates in various matrices and can be adapted to quantify the concentration of diisohexyl phthalate in a solution, which is a key component of solubility studies.
Objective: To accurately quantify the concentration of diisohexyl phthalate in a solvent, particularly in complex mixtures or for low-level detection.
Materials:
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Sample containing diisohexyl phthalate dissolved in a specific solvent.
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An appropriate extraction solvent in which DIHP is highly soluble and which is immiscible with the primary solvent if applicable (e.g., hexane, acetone).
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Internal standard (e.g., another phthalate not present in the sample).
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Anhydrous sodium sulfate.
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Glassware (separatory funnel, vials, etc.).
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Rotary evaporator or nitrogen evaporator.
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Gas chromatograph coupled with a mass spectrometer (GC-MS).
Methodology:
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Sample Preparation and Extraction:
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Accurately measure a known volume or weight of the solution containing diisohexyl phthalate.
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If the DIHP is in a solid matrix, it must first be extracted. This involves finely dividing the sample and using a suitable solvent with agitation and potentially heat to extract the phthalate.
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For liquid samples, a liquid-liquid extraction may be necessary. Add the sample to a separatory funnel with an appropriate, immiscible extraction solvent.
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Add a known amount of an internal standard to the sample.
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Shake the separatory funnel vigorously for several minutes, periodically venting to release pressure.
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Allow the layers to separate and collect the organic layer containing the extracted diisohexyl phthalate.
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Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
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Concentration of the Extract:
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Reduce the volume of the organic extract using a rotary evaporator or a gentle stream of nitrogen to concentrate the sample. Be careful not to evaporate to complete dryness.
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Reconstitute the final residue in a known, small volume of a suitable solvent for GC-MS analysis.
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GC-MS Analysis:
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Calibration: Prepare a series of calibration standards of diisohexyl phthalate of known concentrations, each containing the same amount of the internal standard. Analyze these standards by GC-MS to generate a calibration curve.
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample extract into the GC-MS system.
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Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature program that effectively separates diisohexyl phthalate from other components in the sample.
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Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, using characteristic ions of diisohexyl phthalate.
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Quantification:
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Identify the diisohexyl phthalate peak in the chromatogram based on its retention time and mass spectrum compared to the calibration standards.
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Calculate the concentration of diisohexyl phthalate in the sample by comparing the peak area ratio of DIHP to the internal standard against the calibration curve.
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Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
While comprehensive quantitative data on the solubility of diisohexyl phthalate in a wide array of organic solvents remains to be fully documented, the available information confirms its high solubility in non-polar organic solvents, a characteristic feature of phthalate esters. The specific data for solvents like DMSO and various in vivo formulations provide valuable benchmarks for researchers in the fields of toxicology and drug delivery. The experimental protocols detailed in this guide offer robust methodologies for determining the solubility of diisohexyl phthalate with high accuracy, catering to both fundamental research and advanced analytical applications. The provided workflow visualization serves as a clear and concise guide for planning and executing solubility studies. For professionals in drug development and other scientific disciplines, a thorough understanding of DIHP's solubility is paramount for ensuring the safety, efficacy, and quality of products and research outcomes.
